Calcein AM
Overview
Description
Calcein acetoxymethyl ester, commonly known as Calcein-AM, is a hydrophobic compound that easily permeates cell membranes. Once inside live cells, it is hydrolyzed by intracellular esterases to produce calcein, a fluorescent molecule. This property makes Calcein-AM a valuable tool in cell viability assays, where it is used to measure the activity of cellular esterases, which is directly proportional to the number of viable cells .
Mechanism of Action
Target of Action
Calcein AM primarily targets intracellular esterases . These enzymes are present within healthy, live cells and play a crucial role in the compound’s mechanism of action .
Mode of Action
This compound is a non-fluorescent, cell-permeable derivative of calcein . The carboxylic acid groups on calcein are modified with AM (acetomethoxy) groups, which endow this compound with high hydrophobicity, facilitating its penetration through the cell membrane . Once inside the cell, the AM groups are hydrolyzed by intracellular esterases . This hydrolysis restores the fluorescent calcein molecule, which is then trapped inside the cell and emits strong green fluorescence .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the hydrolysis of the AM groups by intracellular esterases . This process restores the fluorescent calcein molecule, which is then retained within the cell . The fluorescence intensity is proportional to esterase activity, thereby this assay is used to evaluate cell viability .
Pharmacokinetics
This compound is a lipophilic compound that can permeate the cell membrane . Once inside the cell, it is rapidly cleaved by intracellular esterases, yielding the fluorescent calcein molecule . The compound’s lipophilic properties and its rapid hydrolysis by intracellular esterases significantly impact its bioavailability .
Result of Action
The primary result of this compound’s action is the emission of strong green fluorescence within live cells . Since dead cells lack esterase activity, only live cells are labeled and detected . The fluorescence intensity is proportional to esterase activity, thereby this assay is used to evaluate cell viability .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be protected from light and stored at -20°C to maintain its stability . Additionally, the concentration of this compound can be optimized for different types of cells .
Biochemical Analysis
Biochemical Properties
Calcein AM is converted by intracellular esterases into calcein, an anionic fluorescent form . This conversion process involves the interaction of this compound with intracellular esterases, which cleave the acetoxymethyl (AM) ester group of this compound, yielding the fluorescent Calcein molecule .
Cellular Effects
This compound interacts with intracellular esterases to produce a hydrophilic, strongly fluorescent compound that is retained in the cytoplasm . This interaction allows this compound to be used as a simple sensitive assay for measuring cell viability, cell proliferation, or to assess cytotoxicity in adherent cells or those in suspension .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion by intracellular esterases into calcein . This conversion process is crucial for the activation of the fluorescence of Calcein, which allows for easy detection and visualization . The non-fluorescent acetomethoxy derivative of calcein (this compound) can be transported through the cellular membrane into live cells, making it useful for testing cell viability .
Temporal Effects in Laboratory Settings
In time-lapse confocal microscopy, this compound has been shown to detect changes in the intracellular redox state following direct oxidation (H2O2, xanthine–xanthine oxidase) and phorbol ester treatment . This indicates that the effects of this compound can change over time in laboratory settings, depending on the specific conditions and stimuli applied .
Metabolic Pathways
This compound is involved in the metabolic pathway related to the generation of reactive oxygen species (ROS). It is used as a detector of intracellular oxidative activity .
Transport and Distribution
This compound can permeate the cell membrane due to its lipophilic properties . Once inside the cell, it is cleaved by intracellular esterases, yielding the fluorescent Calcein molecule . This process allows this compound to distribute uniformly throughout the cytoplasm and nucleus .
Subcellular Localization
Upon entering live cells, this compound distributes uniformly throughout the cytoplasm and nucleus . This even distribution allows for accurate assessment and visualization of cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Calcein-AM is synthesized by esterifying calcein with acetoxymethyl groups. The reaction typically involves the use of acetoxymethyl chloride in the presence of a base such as pyridine. The reaction conditions are carefully controlled to ensure the complete esterification of calcein, resulting in the hydrophobic Calcein-AM .
Industrial Production Methods: In industrial settings, the production of Calcein-AM follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The synthesized Calcein-AM is then lyophilized and stored under conditions that protect it from light and moisture .
Chemical Reactions Analysis
Types of Reactions: Calcein-AM undergoes hydrolysis when exposed to intracellular esterases, converting it into the fluorescent calcein. This hydrolysis is a key reaction that enables its use in cell viability assays .
Common Reagents and Conditions: The hydrolysis of Calcein-AM is facilitated by the presence of intracellular esterases. In experimental setups, Calcein-AM is often dissolved in dimethyl sulfoxide (DMSO) and then diluted in phosphate-buffered saline (PBS) before being added to cell cultures .
Major Products Formed: The primary product of the hydrolysis of Calcein-AM is calcein, a hydrophilic and strongly fluorescent compound that is retained within the cytoplasm of live cells .
Scientific Research Applications
Calcein-AM has a wide range of applications in scientific research:
Cell Viability Assays: It is extensively used to assess cell viability, proliferation, and cytotoxicity in various cell types. .
Cell Migration and Adhesion Studies: Calcein-AM is used to study cell migration and adhesion by tracking the movement and attachment of fluorescently labeled cells.
Multidrug Resistance Research: It is employed in studies investigating multidrug resistance in cancer cells, where it helps in assessing the efflux activity of drug-resistant cells.
Apoptosis and Cytotoxicity Studies: Calcein-AM is used in combination with other dyes to differentiate between live, apoptotic, and dead cells.
Comparison with Similar Compounds
Fluorescein Diacetate: Like Calcein-AM, fluorescein diacetate is a non-fluorescent compound that becomes fluorescent upon hydrolysis by intracellular esterases.
Ethidium Homodimer-1: This compound is used in conjunction with Calcein-AM to differentiate between live and dead cells.
Uniqueness of Calcein-AM: Calcein-AM’s high retention in viable cells and its bright fluorescence make it a superior choice for cell viability assays compared to other similar compounds. Its ability to provide both morphological and functional information of viable cells further enhances its utility in various research applications .
Properties
IUPAC Name |
acetyloxymethyl 2-[[2-(acetyloxymethoxy)-2-oxoethyl]-[[3',6'-diacetyloxy-7'-[[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]methyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]methyl]amino]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H46N2O23/c1-25(49)60-21-64-41(55)17-47(18-42(56)65-22-61-26(2)50)15-31-11-35-39(13-37(31)68-29(5)53)70-40-14-38(69-30(6)54)32(12-36(40)46(35)34-10-8-7-9-33(34)45(59)71-46)16-48(19-43(57)66-23-62-27(3)51)20-44(58)67-24-63-28(4)52/h7-14H,15-24H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRGNLJZBFXNCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCOC(=O)CN(CC1=CC2=C(C=C1OC(=O)C)OC3=C(C24C5=CC=CC=C5C(=O)O4)C=C(C(=C3)OC(=O)C)CN(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H46N2O23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101043565 | |
Record name | Calcein AM | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101043565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
994.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148504-34-1 | |
Record name | Calcein AM | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=148504-34-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Calcein AM | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148504341 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Calcein AM | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101043565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.